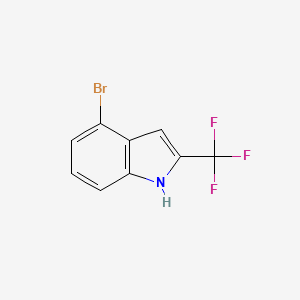

4-Bromo-2-(trifluoromethyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-6-2-1-3-7-5(6)4-8(14-7)9(11,12)13/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALLXZBCVCULJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(F)(F)F)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695037 | |

| Record name | 4-Bromo-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955978-75-3 | |

| Record name | 4-Bromo-2-(trifluoromethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955978-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-(trifluoromethyl)-1H-indole CAS number and properties

An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethyl)-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While a specific CAS number for this particular isomer is not prominently available in public databases, this document synthesizes data from related structures and synthetic methodologies to offer a detailed profile. We will explore its chemical and physical properties, delve into modern synthetic strategies for its formation, elucidate its value as a building block in pharmaceutical research, and outline essential safety and handling protocols. This guide is intended for professionals who require a deep technical understanding of this versatile scaffold.

Chemical Identity and Physicochemical Properties

This compound belongs to the class of halogenated and fluorinated indoles, a group of compounds highly valued in medicinal chemistry. The indole core is a privileged structure, meaning it is a common motif in biologically active molecules. The strategic placement of a bromine atom at the 4-position and a trifluoromethyl (CF3) group at the 2-position imparts unique electronic and steric properties that are advantageous for drug design.

While specific experimental data for this compound is scarce, we can infer its properties from its structure and data available for its isomers, such as 4-Bromo-6-(trifluoromethyl)-1H-indole (CAS Number: 1000342-93-7).[1][2][3]

Table 1: Physicochemical Properties of Bromo-Trifluoromethyl-Indole Isomers

| Property | Value | Source |

| Molecular Formula | C₉H₅BrF₃N | [1][4] |

| Molecular Weight | 264.04 g/mol | [1][4] |

| Appearance | Likely a solid or high-boiling liquid, colorless to light yellow | [1] |

| Boiling Point (Predicted) | ~298.1 °C | [1][3] |

| Density (Predicted) | ~1.742 g/cm³ | [1][3] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [3] |

The trifluoromethyl group is a strong electron-withdrawing group, which influences the acidity of the N-H proton of the indole ring. The bromine atom serves as a valuable synthetic handle for further functionalization via cross-coupling reactions.

Synthesis and Mechanistic Insights

The regioselective synthesis of 2-(trifluoromethyl)indoles is a key challenge that has been addressed by modern organic chemistry. Direct trifluoromethylation of the indole core often leads to a mixture of isomers.[5] Therefore, constructing the indole ring with the CF3 group already in place is a preferred and more precise strategy.

A highly effective and regioselective method is the domino trifluoromethylation/cyclization of 2-alkynylanilines .[5][6][7][8] This approach ensures the CF3 group is unambiguously placed at the 2-position.

Experimental Protocol: Domino Synthesis of a 2-(Trifluoromethyl)indole Scaffold

This protocol is adapted from a general method for the synthesis of 2-(trifluoromethyl)indoles.[5][7]

-

Reactant Preparation : In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the starting material, a suitably substituted N-protected 2-alkynylaniline (1.0 eq), in anhydrous DMF.

-

Addition of Reagents : Add the fluoroform-derived copper-trifluoromethyl reagent (CuCF₃) (approx. 3.0 eq) and tetramethylethylenediamine (TMEDA) (approx. 3.0 eq) to the solution.

-

Reaction Conditions : Heat the reaction mixture to 80 °C. The causality here is that the elevated temperature is required to facilitate both the initial trifluoromethylation of the alkyne and the subsequent intramolecular cyclization to form the indole ring.

-

Monitoring : Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up and Purification : Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 2-(trifluoromethyl)indole.

Caption: Domino synthesis workflow for 2-(trifluoromethyl)indoles.

Another innovative approach involves a visible-light-induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides.[9] This method leverages photoredox catalysis to generate radicals under mild conditions, leading to the formation of the desired indole structure.[9]

Role in Medicinal Chemistry and Drug Discovery

The incorporation of a trifluoromethyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[10][11] The CF3 group can improve metabolic stability, lipophilicity, and binding selectivity.[11]

Key Advantages of the this compound Scaffold:

-

Metabolic Stability : The C-F bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[11] Placing it at the 2-position can protect the indole ring from degradation, thereby increasing the drug's half-life.

-

Enhanced Lipophilicity : The CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[11]

-

Modulation of Acidity : As a potent electron-withdrawing group, the CF3 group increases the acidity of the indole N-H proton, which can influence hydrogen bonding interactions with protein targets.

-

Synthetic Handle : The bromine atom at the 4-position is a versatile functional handle. It allows for the introduction of diverse chemical groups through well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

Trifluoromethylated indoles are core structures in compounds being investigated for a range of diseases, including cancer, kinase inhibition, and neurological disorders.[9][10]

Caption: Contribution of structural features to drug discovery potential.

Analytical Characterization

The structural confirmation of this compound would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show characteristic signals for the aromatic and indole N-H protons. ¹⁹F NMR would show a singlet corresponding to the CF3 group. ¹³C NMR would confirm the carbon skeleton.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₉H₅BrF₃N).

-

Infrared (IR) Spectroscopy : Would show characteristic absorption bands for the N-H stretch of the indole ring.

Safety and Handling Protocols

Table 2: GHS Hazard Information for Structurally Related Compounds

| Hazard Class | Hazard Statement | GHS Code | Source |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [12][13][14] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [12][13][14] |

| STOT - Single Exposure | May cause respiratory irritation | H335 | [12][13][14] |

Recommended Handling Procedures:

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Safe Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3]

Conclusion

This compound represents a highly valuable and versatile building block for modern drug discovery. Its unique combination of a privileged indole scaffold, a metabolically robust trifluoromethyl group, and a synthetically tractable bromine handle makes it an attractive starting point for developing novel therapeutics. While detailed characterization of this specific isomer is limited, established synthetic routes for 2-CF3-indoles provide reliable access to this compound class. By understanding its properties and leveraging advanced synthetic methods, researchers can effectively incorporate this scaffold into their discovery programs to create next-generation pharmaceuticals.

References

- 1. 1H-Indole, 4-broMo-6-(trifluoroMethyl)- | 1000342-93-7 [chemicalbook.com]

- 2. 1000342-93-7|4-Bromo-6-(trifluoromethyl)-1H-indole|BLD Pharm [bldpharm.com]

- 3. 4-Bromo-6-(trifluoromethyl)-1H-indole [acrospharmatech.com]

- 4. 1H-Indole, 4-broMo-6-(trifluoroMethyl)- | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. aksci.com [aksci.com]

- 13. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione | C8H3BrFNO2 | CID 43555512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure and nomenclature of 4-Bromo-2-(trifluoromethyl)-1H-indole

An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethyl)-1H-indole for Advanced Research and Development

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, spectroscopic signature, reactivity, and applications, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Value of a Functionalized Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceuticals.[1] The strategic functionalization of this scaffold allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. In this compound, two key substituents dramatically enhance its utility:

-

The 2-(Trifluoromethyl) Group : The introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to improve metabolic stability, increase lipophilicity (enhancing membrane permeability), and modulate receptor binding affinity.[2] Its strong electron-withdrawing nature also significantly influences the electronic properties of the indole ring.

-

The 4-Bromo Group : The bromine atom at the C-4 position serves as a versatile synthetic handle. It is an ideal leaving group for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.[3][4][5]

This unique combination makes this compound a highly valuable building block for creating novel chemical entities with tailored biological activities.

Structure and Nomenclature

A precise understanding of a molecule's structure is fundamental to predicting its reactivity and interactions. This section details the formal nomenclature and key structural features of the title compound.

IUPAC Nomenclature and Numbering

According to IUPAC standards, the name This compound systematically describes its structure:

-

Indole : The core is a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring.

-

1H : This designates the position of the saturating hydrogen atom on the nitrogen, which is numbered as position 1.

-

4-Bromo : A bromine atom is substituted at position 4 of the indole ring.

-

2-(Trifluoromethyl) : A trifluoromethyl group (–CF3) is attached at position 2.

The standard numbering convention for the indole ring is illustrated below.

Caption: Standard IUPAC numbering of the 1H-indole scaffold.

Molecular Structure and Key Features

The structure of this compound is presented below, highlighting the key functional groups.

Caption: Structure of this compound.[6][7]

Synthesis Strategies

The synthesis of highly substituted indoles often requires specialized methods. While the classic Fischer indole synthesis is a cornerstone of indole chemistry, modern techniques are often employed for complex targets like this one.[8][9] A highly effective approach for installing the 2-(trifluoromethyl) group is the domino trifluoromethylation/cyclization of a 2-alkynylaniline precursor.[10]

Domino Trifluoromethylation/Cyclization Protocol

This state-of-the-art method utilizes a fluoroform-derived copper-trifluoromethyl reagent (CuCF3) to react with a suitably protected 2-alkynylaniline, initiating a cascade reaction that forms the desired indole in a single pot.[10]

Rationale for Experimental Choices:

-

Starting Material : A 1-(4-bromo-2-ethynylphenyl)sulfonamide is a logical precursor. The sulfonamide group protects the aniline nitrogen and is crucial for activating the cyclization step.

-

Trifluoromethylating Agent : The Ruppert-Prakash reagent (TMSCF3) with a fluoride source or a pre-formed CuCF3 reagent are the most common choices. CuCF3, derived from fluoroform, is particularly effective.[10]

-

Catalyst/Solvent System : The reaction typically proceeds without a palladium catalyst, relying on the reactivity of the copper reagent. A polar aprotic solvent like DMF or DMSO is used to facilitate the reaction.

Caption: General workflow for the synthesis of 2-(CF3)-indoles.[10]

Detailed Experimental Protocol:

-

Preparation : To a dry, nitrogen-flushed reaction vessel, add the N-protected 4-bromo-2-ethynylaniline (1.0 eq).

-

Reagent Addition : Dissolve the starting material in anhydrous DMF. Add the CuCF3 reagent (1.5 eq) and TMEDA (2.0 eq).

-

Reaction : Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Workup : Cool the reaction to room temperature and quench by pouring it into an aqueous solution of ammonium chloride.

-

Extraction : Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Spectroscopic Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, with ¹H, ¹³C, and ¹⁹F NMR providing complementary information.[11]

Key Principles:

-

¹H NMR : Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR : Shows the carbon skeleton of the molecule. Carbons attached to electronegative atoms (N, Br) or groups (CF3) will be shifted downfield. The CF3 carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR : A highly sensitive technique specific to fluorine.[12] The CF3 group will give a singlet in a proton-decoupled spectrum, and its chemical shift is highly indicative of its electronic environment.[13]

Table 1: Predicted NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~8.40 | br s | - | N-H |

| ~7.45 | d | ~8.0 | H-7 | |

| ~7.30 | d | ~7.5 | H-5 | |

| ~7.15 | t | ~7.8 | H-6 | |

| ~6.90 | s (q) | J(H,F) ≈ 1.5 | H-3 | |

| ¹³C NMR | ~137.0 | s | - | C-7a |

| ~135.0 | q | ¹J(C,F) ≈ 268 | C F₃ | |

| ~129.0 | s | - | C-3a | |

| ~125.5 | s | - | C-5 | |

| ~124.0 | s | - | C-7 | |

| ~123.0 | q | ²J(C,F) ≈ 38 | C-2 | |

| ~115.0 | s | - | C-4 | |

| ~112.0 | s | - | C-6 | |

| ~105.0 | q | ³J(C,F) ≈ 3 | C-3 | |

| ¹⁹F NMR | ~ -61.0 | s | - | -CF₃ |

Note: These are predicted values based on typical shifts for substituted indoles and may vary slightly. The signal for H-3 may appear as a narrow quartet due to coupling with the CF3 group.

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in its potential for further chemical modification, primarily through reactions at the C-4 bromine and the N-1 proton.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle for C-C, C-N, or C-O bond formation. This provides a robust platform for library synthesis.[5]

-

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form C-C bonds (e.g., introducing aryl or alkyl groups).[3]

-

Sonogashira Coupling : Reaction with terminal alkynes to install alkynyl moieties, which are themselves versatile functional groups.[14]

-

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, crucial for synthesizing many biologically active compounds.

-

Heck Coupling : Reaction with alkenes to form substituted olefins.

Caption: Major sites of reactivity for synthetic diversification.

N-H Functionalization

The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently reacted with various electrophiles. This allows for the introduction of alkyl, acyl, or sulfonyl groups, which can be critical for modulating solubility, cell permeability, and target engagement in drug candidates.

Applications in Drug Development and Research

This molecule is not just a synthetic curiosity; it is a high-value intermediate for addressing challenges in modern drug discovery.[1]

-

Scaffold for Kinase Inhibitors : The indole scaffold is prevalent in kinase inhibitors, and the substituents on this molecule can be used to optimize binding and selectivity.[15]

-

Central Nervous System (CNS) Agents : The increased lipophilicity imparted by the CF3 group can enhance the ability of molecules to cross the blood-brain barrier, making this scaffold attractive for developing CNS-active agents.

-

Metabolic Blocking : The robust C-F bonds of the trifluoromethyl group can block sites of oxidative metabolism, leading to improved pharmacokinetic profiles (e.g., longer half-life) of drug candidates.

Safety and Handling

As a halogenated and fluorinated organic compound, this compound should be handled with appropriate care in a laboratory setting.

-

General Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[19]

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[20]

Disclaimer: This information is for guidance only and is based on data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 4. mdpi.com [mdpi.com]

- 5. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C9H5BrF3N) [pubchemlite.lcsb.uni.lu]

- 7. This compound | C9H5BrF3N | CID 53402593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Fischer Indole Synthesis [organic-chemistry.org]

- 10. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 11. azom.com [azom.com]

- 12. biophysics.org [biophysics.org]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. 4-Bromo-6-(trifluoromethyl)-1H-indole [acrospharmatech.com]

- 21. fishersci.com [fishersci.com]

The Trifluoromethyl Group on an Indole Scaffold: A Paradigm Shift in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold and the Rise of a "Super-Methyl" Group

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. Its versatile structure has been a cornerstone in the development of therapeutics across a wide range of diseases. However, the journey from a simple indole-containing hit to a viable drug candidate is fraught with challenges, primarily revolving around optimizing its physicochemical and pharmacokinetic properties. A key strategy that has revolutionized this process is the strategic incorporation of the trifluoromethyl (CF3) group.

Often dubbed a "super-methyl" group, the CF3 moiety is far more than a simple sterically similar replacement. Its profound electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability dramatically alter the molecular properties of the parent indole. This guide provides a comprehensive technical overview of the biological significance of trifluoromethylating an indole scaffold, offering insights into the underlying mechanisms and practical applications for drug discovery and development professionals.

Pillar 1: Profound Modulation of Physicochemical Properties

The introduction of a CF3 group onto an indole scaffold instigates a predictable yet powerful shift in its core physicochemical characteristics. These changes are fundamental to improving a molecule's drug-like properties.

Enhanced Lipophilicity and Membrane Permeability

The CF3 group is highly lipophilic, significantly increasing the overall lipophilicity of the indole molecule. This is quantified by the partition coefficient (LogP) or the distribution coefficient (LogD), which are critical predictors of a drug's ability to cross biological membranes. An optimal LogP is crucial for oral absorption and penetration of the blood-brain barrier. The incorporation of a CF3 group can fine-tune this parameter, enhancing bioavailability and ensuring the drug candidate reaches its intended target. For instance, the Hansch π value, a measure of a substituent's hydrophobicity, is +0.88 for a CF3 group, indicating its strong contribution to lipophilicity.

Increased Metabolic Stability

One of the most significant advantages of the CF3 group is its ability to enhance metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond. This inherent strength makes the CF3 group and adjacent positions resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary drivers of drug clearance in the liver. By strategically placing a CF3 group at a metabolically vulnerable position on the indole ring, chemists can block enzymatic degradation, thereby increasing the drug's half-life, reducing the required dose frequency, and lowering the potential for toxic metabolites.

Modulation of Electronic Properties and pKa

The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. When appended to the indole ring, it significantly alters the electron density distribution across the molecule. This electronic perturbation can have a profound effect on the acidity (pKa) of the indole N-H proton. A lower pKa can influence the molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its biological target.

Pillar 2: Amplifying Biological Activity and Target Engagement

The physicochemical modifications induced by the CF3 group translate directly into tangible benefits in biological activity and target interaction.

Enhanced Binding Affinity and Selectivity

The CF3 group can significantly improve a ligand's binding affinity and selectivity for its protein target through several mechanisms:

-

Hydrophobic Interactions: The increased lipophilicity allows the CF3-indole to form more favorable hydrophobic interactions within the target's binding pocket.

-

Orthogonal Multipolar Interactions: The CF3 group can engage in unique, short-distance multipolar interactions with the protein backbone, particularly with carbonyl carbons (C-F···C=O). These interactions are orthogonal to traditional hydrogen bonds and can provide a substantial gain in binding affinity where hydrogen bonding is not geometrically feasible.

-

Conformational Control: The steric bulk of the CF3 group can lock the molecule into a specific, bioactive conformation, reducing the entropic penalty of binding and increasing potency.

Docking studies and high-resolution crystal structures have repeatedly shown that trifluoromethyl groups are engaged in short, favorable interactions with the backbones of their protein targets.

Illustrative Diagram: The Multifaceted Impact of the CF3 Group

The following diagram illustrates the key effects of incorporating a trifluoromethyl group onto an indole scaffold.

Caption: Key impacts of the CF3 group on an indole scaffold.

Pillar 3: Practical Applications and Methodologies

The theoretical benefits of trifluoromethylation are borne out in numerous successful drug development programs. A brief overview of synthetic strategies and a core experimental protocol are provided below to ground these concepts in practical application.

Case Study: Trifluoromethyl Indoles as HIV-1 NNRTIs

A compelling example of the CF3 group's impact is in the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. Researchers have designed and synthesized series of trifluoromethyl indole derivatives that exhibit potent anti-HIV-1 activities, with IC50 values in the low nanomolar range. In these cases, the trifluoromethyl group contributes to the hydrophobic interactions within the NNRTI binding pocket of the reverse transcriptase enzyme. Furthermore, these compounds have shown efficacy against drug-resistant mutant strains, highlighting the potential of this strategy to overcome clinical challenges.

Synthetic Strategies for Trifluoromethylation of Indoles

The incorporation of a CF3 group onto an indole ring can be achieved through various synthetic methods. Modern approaches often focus on direct C-H trifluoromethylation to improve efficiency. Common strategies include:

-

Domino Trifluoromethylation/Cyclization: This method uses easily accessible starting materials, like 2-alkynylanilines, and a copper-CF3 reagent to construct the trifluoromethylated indole core in a single, unambiguous step.

-

Metal-Free Oxidative Trifluoromethylation: These methods utilize inexpensive and low-toxicity CF3 sources like CF3SO2Na to selectively introduce the trifluoromethyl group at specific positions on the indole ring, often under mild conditions.

The choice of synthetic route depends on the desired position of the CF3 group and the overall complexity of the target molecule.

Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically validate the enhanced metabolic stability conferred by a CF3 group, an in vitro assay using liver microsomes is a standard and essential experiment.

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (Clint) of a parent indole and its trifluoromethylated analog.

Materials:

-

Pooled human liver microsomes (e.g., from XenoTech)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Test compounds (parent indole and CF3-indole, 10 mM stocks in DMSO)

-

Control compounds with known stability (e.g., Dextromethorphan, Midazolam)

-

Acetonitrile (ACN) with an internal standard for quenching

-

96-well plates, incubator, centrifuge, LC-MS/MS system

Methodology:

-

Preparation: Thaw liver microsomes on ice. Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Compound Dilution: Dilute the test and control compounds to a final concentration of 1-2 µM in the master mix. The final DMSO concentration should be ≤ 0.1%.

-

Initiation: Pre-warm the plate with the compound/master mix at 37°C. Initiate the metabolic reaction by adding pre-warmed liver microsomes (final protein concentration ~0.5 mg/mL).

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold ACN with the internal standard.

-

Protein Precipitation: Seal the plate, vortex, and centrifuge at high speed (e.g., 5500 rpm) for 5-10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point relative to the T=0 sample.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

Workflow Diagram: Metabolic Stability Assay

Caption: Workflow for an in vitro metabolic stability assay.

Expected Outcome & Interpretation: A well-executed experiment will typically demonstrate a significantly longer half-life and lower intrinsic clearance for the trifluoromethylated indole compared to its non-fluorinated parent, providing a quantitative measure of the CF3 group's metabolic shielding effect.

Data Presentation: Comparative Physicochemical Properties

| Property | Parent Indole (Hypothetical) | CF3-Indole (Hypothetical) | Rationale for Change |

| LogP | 1.5 | 2.4 | Increased lipophilicity from the CF3 group. |

| pKa (N-H) | 17.0 | 15.5 | Electron-withdrawing effect of CF3 stabilizes the conjugate base. |

| Metabolic t½ (in vitro) | 15 min | > 60 min | CF3 group blocks a site of oxidative metabolism. |

| Intrinsic Clearance (µL/min/mg) | 46.2 | < 5.0 | Slower rate of metabolism due to the C-F bond strength. |

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing indole-based drug candidates. Its ability to predictably enhance lipophilicity, block metabolic degradation, and modulate electronic properties allows for the rational design of molecules with improved pharmacokinetic profiles and enhanced biological activity. The strategic incorporation of this "super-methyl" group can significantly increase a compound's half-life, improve its membrane permeability, and strengthen its interaction with the biological target. As synthetic methodologies for trifluoromethylation continue to advance, offering greater precision and efficiency, the application of this strategy is set to expand, paving the way for the development of more potent, selective, and durable indole-based therapeutics.

The Synthesis of Halogenated Indoles: A Technical Guide for the Modern Chemist

Abstract

Halogenated indoles are a cornerstone of modern medicinal chemistry and materials science, with their unique electronic properties contributing to enhanced biological activity and novel material characteristics.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing this privileged scaffold. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings of each transformation, offering field-proven insights into the causality behind experimental choices. Detailed, step-by-step methodologies for key reactions are provided, alongside a critical analysis of regioselectivity and substrate scope.

Introduction: The Enduring Significance of the Halogenated Indole Moiety

The indole nucleus is a ubiquitous feature in a vast array of natural products and pharmaceuticals.[3][4] The introduction of halogen atoms onto this scaffold profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets.[2] Consequently, the development of efficient and selective methods for the synthesis of halogenated indoles remains an area of intense research. This guide will explore the principal synthetic avenues, with a focus on providing a robust E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) framework for practical application.

Electrophilic Halogenation: The Classical Approach and Its Modern Refinements

Electrophilic aromatic substitution is the most direct and widely employed method for the halogenation of indoles.[1] The electron-rich nature of the indole ring makes it highly susceptible to attack by electrophilic halogenating agents.[5]

Mechanism of Electrophilic Indole Halogenation

The high reactivity of the indole nucleus dictates that electrophilic substitution preferentially occurs at the C3 position.[5][6] This regioselectivity is a consequence of the stability of the resulting Wheland intermediate, where the positive charge is effectively delocalized without disrupting the aromaticity of the benzene ring.

Diagram: Mechanism of Electrophilic Halogenation of Indole

Caption: Electrophilic attack at C3 leads to a stabilized intermediate.

Common Halogenating Reagents and Protocols

A variety of reagents are available for the electrophilic halogenation of indoles, with N-halosuccinimides (NXS) being among the most common due to their ease of handling and moderate reactivity.[7][8][9]

| Halogen | Reagent | Typical Conditions | Key Considerations |

| Chlorine | N-Chlorosuccinimide (NCS) | CH2Cl2 or MeCN, rt | Can lead to dichlorination if not controlled.[10] |

| Bromine | N-Bromosuccinimide (NBS) | THF or CCl4, rt | A versatile and widely used reagent.[11] |

| Iodine | N-Iodosuccinimide (NIS) | CH2Cl2 or DMF, rt | Milder than NCS and NBS. |

| Iodine | Iodine (I2) | Base (e.g., K2CO3), DMF | A transition-metal-free approach.[12][13] |

Exemplary Protocol: Synthesis of 3-Bromoindole using NBS

-

To a solution of indole (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromoindole.

Causality Behind Experimental Choices:

-

Anhydrous THF: Prevents side reactions of NBS with water.

-

0 °C initial temperature: Controls the initial exotherm of the reaction.

-

Inert atmosphere: Prevents oxidation of the indole.

-

Sodium thiosulfate quench: Removes any unreacted bromine.

Directed Halogenation Strategies for Enhanced Regiocontrol

While electrophilic halogenation typically favors the C3 position, strategic placement of directing groups can steer the halogen to other positions on the indole nucleus.

N-Protection and Benzene Ring Halogenation

Protection of the indole nitrogen, often with a bulky group like tosyl (Ts) or tert-butyloxycarbonyl (Boc), can facilitate halogenation on the benzene ring by deactivating the pyrrole ring towards electrophilic attack. Subsequent deprotection provides access to indoles halogenated at positions 4, 5, 6, or 7.

Diagram: Workflow for Benzene Ring Halogenation

Caption: N-protection enables halogenation of the carbocyclic ring.

Transition Metal-Catalyzed Halogenation

Palladium- and copper-catalyzed methods have emerged as powerful tools for the synthesis of halogenated indoles, often offering complementary regioselectivity and functional group tolerance compared to classical electrophilic methods.[14][15]

Palladium-Catalyzed C-H Halogenation

Palladium catalysis can enable the direct halogenation of C-H bonds, including those on the indole nucleus.[16] These reactions typically proceed via an initial C-H activation step, followed by reductive elimination to form the C-X bond. Removable directing groups are often employed to achieve high regioselectivity.[16]

Copper-Mediated Halogenation

Copper salts can mediate a variety of halogenation reactions of indoles. For instance, cuprous halides have been used for the direct C3 monohalogenation of indoles.[17]

Synthesis of Halogenated Indoles via Cyclization Strategies

An alternative to the direct halogenation of a pre-formed indole ring is the construction of the halogenated indole from acyclic precursors.

Fischer Indole Synthesis with Halogenated Precursors

The Fischer indole synthesis, a cornerstone of indole chemistry, can be adapted to produce halogenated indoles by using halogen-substituted phenylhydrazines or ketones.[4] This approach provides excellent control over the position of the halogen on the benzene ring.

Sandmeyer-Type Reactions

The Sandmeyer reaction provides a reliable method for the introduction of halogens onto an aromatic ring via a diazonium salt intermediate.[18][19][20][21] This can be applied to the synthesis of haloindoles by starting with an amino-substituted indole or an amino-substituted precursor that is subsequently cyclized. The reaction is initiated by a one-electron transfer from a copper(I) catalyst to the diazonium salt, generating an aryl radical with the loss of nitrogen gas.[18][19][21]

Exemplary Protocol: Sandmeyer Bromination of 5-Aminoindole

-

Dissolve 5-aminoindole (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 5-bromoindole.

Synthesis of Fluorinated Indoles

The introduction of fluorine into the indole scaffold presents unique challenges and opportunities. Due to the high electronegativity of fluorine, direct electrophilic fluorination can be challenging.

Metal-Free Synthesis of Fluorinated Indoles

A notable metal-free method involves the oxidative dearomatization of anilines with hexafluoroacetylacetone in the presence of an organic oxidant to assemble 2-trifluoromethyl NH-indole products.[22] Another approach utilizes a domino trifluoromethylation/cyclization of 2-alkynylanilines with a fluoroform-derived CuCF3 reagent.[23]

Enzymatic Halogenation: A Green Chemistry Approach

Biocatalytic C-H halogenation using halogenase enzymes offers an environmentally benign alternative to traditional chemical methods.[24][25] These reactions proceed in aqueous media at ambient temperatures, utilize benign halide salts, and often exhibit excellent regioselectivity, simplifying product purification.[24]

Conclusion

The synthesis of halogenated indoles is a rich and evolving field. While classical electrophilic halogenation remains a workhorse, modern methods involving transition metal catalysis, directed C-H functionalization, and enzymatic transformations offer unparalleled control over regioselectivity and substrate scope. The choice of synthetic strategy must be guided by the desired substitution pattern, the available starting materials, and the required functional group tolerance. A thorough understanding of the underlying mechanistic principles, as detailed in this guide, is paramount for the successful design and execution of synthetic routes toward these valuable compounds.

References

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophilic Substitution Reactions of Indoles | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-Halosuccinimides as Precatalysts for C-, N-, O-, and X-Nucleophilic Substitution Reactions of Alcohols under Mild Reaction Conditions [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 19. lscollege.ac.in [lscollege.ac.in]

- 20. chem.ucla.edu [chem.ucla.edu]

- 21. jk-sci.com [jk-sci.com]

- 22. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 24. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Potential therapeutic applications of substituted indoles in drug discovery

A Senior Application Scientist's In-depth Technical Guide to the Therapeutic Applications of Substituted Indoles

Abstract

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2][3] Its inherent biological activity and structural versatility have made it a cornerstone in the development of numerous therapeutic agents.[4][5] This technical guide provides a comprehensive overview of the multifaceted therapeutic applications of substituted indoles, with a particular focus on their roles in oncology, neurodegenerative disorders, and infectious diseases. We will delve into the causality behind experimental choices in the synthesis and screening of indole derivatives, detail self-validating protocols for key assays, and explore the intricate signaling pathways modulated by these remarkable compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the indole scaffold in their therapeutic programs.

The Enduring Significance of the Indole Moiety

The indole ring system, composed of a benzene ring fused to a pyrrole ring, is a ubiquitous feature in a vast number of bioactive natural products and synthetic pharmaceuticals.[1][3] Its unique electronic and steric properties allow it to interact with a wide array of biological targets, earning it the designation of a "privileged scaffold" in drug discovery.[6][7] From the essential amino acid tryptophan to the neurotransmitter serotonin and the potent anti-cancer alkaloids vincristine and vinblastine, nature has repeatedly utilized the indole core to create molecules with profound physiological effects.[7][8]

The strategic placement of various substituents on the indole ring can dramatically modulate the biological activity of the parent compound, leading to the discovery of novel drugs with enhanced efficacy and improved safety profiles.[4] This guide will explore the chemical space of substituted indoles and their impact on critical therapeutic areas.

Therapeutic Frontiers of Substituted Indoles

Oncology: A Multifaceted Attack on Cancer

Substituted indoles have emerged as a powerful class of anti-cancer agents, targeting a multitude of cellular processes and signaling pathways critical for tumor growth and survival.[2][7][9] Their mechanisms of action are diverse, ranging from the disruption of microtubule dynamics to the inhibition of key protein kinases and the induction of apoptosis.[2][9]

2.1.1. Targeting Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anti-cancer therapeutics.[1] Several indole derivatives have demonstrated potent tubulin polymerization inhibitory activity.[2] For instance, certain 3-arylthio- and 3-aroyl-1H-indole derivatives inhibit the binding of colchicine to tubulin at submicromolar concentrations, leading to cell growth inhibition in cancer cell lines such as MCF-7.[7]

2.1.2. Kinase Inhibition: Halting Aberrant Signaling

The dysregulation of protein kinase activity is a hallmark of many cancers.[10] The indole scaffold has proven to be an excellent template for the design of potent kinase inhibitors. A notable example is Sunitinib (Sutent®), an FDA-approved drug for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, which features an indolin-2-one core and inhibits multiple receptor tyrosine kinases, including VEGFR and PDGFR.[7][11]

Furthermore, indole derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[2][12][13][14][15][16] Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), found in cruciferous vegetables, can inhibit this pathway, leading to reduced cancer cell proliferation and survival.[12][13][15] These compounds have also been shown to modulate the downstream transcription factor NF-κB, which plays a crucial role in inflammation, invasion, and angiogenesis.[12][13]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Indole Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted indoles.

Neurodegenerative Disorders: A Beacon of Hope

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[8][17] Substituted indoles offer a promising therapeutic avenue due to their diverse neuroprotective properties, including antioxidant, anti-inflammatory, and anti-amyloidogenic effects.[8][17]

2.2.1. Cholinesterase Inhibition

A key feature of Alzheimer's disease is the depletion of the neurotransmitter acetylcholine (ACh).[6] Inhibition of acetylcholinesterase (AChE), the enzyme that degrades ACh, is a primary therapeutic strategy.[6] Several indole-based compounds have been identified as potent AChE inhibitors.[6] For example, azepino[4,3-b]indole derivatives have shown potent and selective inhibition of butyrylcholinesterase (BChE), another cholinesterase enzyme implicated in Alzheimer's pathology.[6]

2.2.2. Inhibition of Protein Aggregation

The misfolding and aggregation of proteins, such as amyloid-beta (Aβ) in Alzheimer's and alpha-synuclein in Parkinson's, are central to the pathogenesis of these diseases.[8] Indole derivatives, such as indirubin and its analogs, have been shown to inhibit the aggregation of these proteins, thereby reducing their neurotoxic effects.[8]

Antimicrobial Agents: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[18] Indole and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[18][19][20]

2.3.1. Direct Antimicrobial Activity

Many indole derivatives exhibit direct antimicrobial effects by disrupting bacterial cell membranes, inhibiting essential enzymes, or interfering with biofilm formation.[21] For instance, indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have shown significant activity against strains of Staphylococcus aureus (including MRSA), Escherichia coli, and Candida species.[18]

2.3.2. Synergistic Activity with Existing Antibiotics

An exciting area of research is the synergistic action of substituted indoles with conventional antibiotics.[13][21] Some indole derivatives can potentiate the activity of antibiotics against drug-resistant bacteria, likely by increasing the permeability of the bacterial cell membrane.[13][21] This approach could revitalize the utility of older antibiotics and combat the challenge of resistance.[21]

Drug Discovery and Development: Methodologies and Protocols

The journey of an indole-based compound from a laboratory curiosity to a clinical candidate involves a series of well-defined steps, including synthesis, high-throughput screening, and target validation.

Synthesis of Substituted Indoles

A variety of synthetic methods are available for the construction of the indole core and the introduction of diverse substituents.[1][3] The choice of method depends on the desired substitution pattern and the availability of starting materials.

3.1.1. The Fischer Indole Synthesis

The Fischer indole synthesis, first described in 1883, remains one of the most widely used methods for preparing indoles.[3][5][18][22][23] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[3][5][18][22][23]

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole [3]

-

Preparation of Phenylhydrazone:

-

In a reaction flask, combine equimolar amounts of phenylhydrazine and acetophenone.

-

Add a suitable solvent, such as ethanol.

-

Add a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid (e.g., ZnCl₂).[18]

-

Heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture and isolate the phenylhydrazone product by filtration.

-

-

Cyclization to Indole:

-

In a separate flask, add the dried phenylhydrazone.

-

Add a Lewis acid catalyst, such as anhydrous zinc chloride.

-

Heat the mixture to a high temperature (typically 150-200°C) with stirring.

-

The reaction is often exothermic and may require careful temperature control.

-

After the reaction is complete, cool the mixture and add water and acid to dissolve the inorganic salts.

-

Collect the crude 2-phenylindole by filtration and purify by recrystallization from a suitable solvent like ethanol.

-

Workflow: Fischer Indole Synthesis

Caption: Key steps in the Fischer indole synthesis.

High-Throughput Screening (HTS) and Hit Identification

HTS is a crucial tool in early-stage drug discovery for rapidly screening large libraries of compounds to identify those with the desired biological activity.[12] Various assays can be adapted to a high-throughput format to evaluate the effects of indole derivatives on specific targets or cellular processes.

Experimental Workflow: High-Throughput Screening Cascade

Caption: A typical workflow for high-throughput screening of indole derivatives.

Key In Vitro Assays for Therapeutic Evaluation

3.3.1. Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds on cancer cells.[7][8]

Experimental Protocol: MTT Assay [8][24][25][26]

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the indole derivatives and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[24]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

3.3.2. Kinase Inhibition Assay

Luminescence-based kinase assays are commonly used to measure the inhibitory activity of compounds against specific kinases.[10]

Experimental Protocol: Luminescence-Based Kinase Assay [10][27]

-

Reaction Setup: In a 96-well plate, add the kinase, the test indole derivative at various concentrations, and the kinase substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

ADP Detection: Add a reagent that stops the kinase reaction and detects the amount of ADP produced, which is proportional to the kinase activity. This is often achieved through a coupled enzyme system that converts ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

-

Luminescence Reading: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.

3.3.3. Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][17][28][29]

Experimental Protocol: Broth Microdilution Assay [6][17][28][29]

-

Compound Dilution: Prepare serial two-fold dilutions of the indole derivatives in a suitable broth medium in a 96-well microtiter plate.[28]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.[28]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]

Data Presentation and Analysis

The quantitative data generated from these assays are crucial for comparing the potency and selectivity of different indole derivatives and for establishing structure-activity relationships (SAR).

Table 1: Representative Anticancer Activity of Substituted Indoles

| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| FMI-001 | Tubulin Polymerization Inhibitor | MCF-7 | 5.8 | [12] |

| FMI-002 | Tubulin Polymerization Inhibitor | MCF-7 | 3.1 | [12] |

| HA-2c | mTOR Inhibitor | - | 0.075 | [14] |

| HA-2l | mTOR Inhibitor | - | 0.066 | [14] |

| Compound 3b | Cytotoxicity | MCF-7 | 4.0 | [30] |

| Compound 3f | Cytotoxicity | MDA-MB-231 | 4.7 | [30] |

Table 2: Representative Antimicrobial Activity of Substituted Indoles

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 2c | B. subtilis | 3.125 | [20] |

| Compound 3c | B. subtilis | 3.125 | [20] |

| 5-iodoindole | XDR A. baumannii | 64 | [9] |

| 3-methylindole | XDR A. baumannii | 64 | [9] |

| DS-6 | E. coli | 1.95 | [31] |

| DS-20 | E. coli | 1.95 | [31] |

Conclusion and Future Directions

The indole scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its structural simplicity, coupled with the ability to introduce a wide range of substituents, allows for the fine-tuning of its pharmacological properties to target a diverse array of diseases. The ongoing exploration of novel synthetic methodologies, the application of high-throughput screening, and a deeper understanding of the molecular targets and signaling pathways involved will undoubtedly lead to the discovery of the next generation of indole-based drugs. The future of indole in medicine is bright, with the potential to address some of the most pressing healthcare challenges of our time.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Targeted regulation of Pi3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: Mechanistic details and biological implications for cancer therapy [ecc.isc.ac]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 7. clyte.tech [clyte.tech]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Broth Microdilution | MI [microbiology.mlsascp.com]

- 18. testbook.com [testbook.com]

- 19. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tubulin Polymerization Assay [bio-protocol.org]

- 22. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 23. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. texaschildrens.org [texaschildrens.org]

- 26. atcc.org [atcc.org]

- 27. bmglabtech.com [bmglabtech.com]

- 28. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 29. rr-asia.woah.org [rr-asia.woah.org]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2-(trifluoromethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Prudence of a Novel Building Block

4-Bromo-2-(trifluoromethyl)-1H-indole is a halogenated and trifluoromethylated indole derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern offers a versatile scaffold for the synthesis of novel therapeutic agents, leveraging the established importance of the indole nucleus in biologically active compounds. The presence of the bromine atom provides a convenient handle for further functionalization via cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of parent molecules. As this compound finds its way into more research and development pipelines, a thorough understanding of its safe handling, storage, and disposal is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This technical guide provides an in-depth overview of the safety considerations for this compound. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not publicly available, this document synthesizes data from closely related structural analogues to provide a robust framework for risk assessment and safe laboratory practices. The information herein is grounded in the consistent hazard profiles observed for compounds sharing the brominated and trifluoromethylated aromatic core.

Hazard Identification and Risk Assessment: A Proactive Approach

The primary responsibility of any researcher is to anticipate and mitigate potential hazards. Based on the toxicological data of closely related compounds, such as 4-Bromo-2-(trifluoromethyl)aniline, 4-Bromo-2-(trifluoromethoxy)aniline, and other brominated indoles, a comprehensive hazard profile for this compound can be inferred.

Table 1: Summary of Potential Hazards

| Hazard Class | GHS Category (Inferred) | Description of Hazard |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed. |

| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. |

| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |

The causality behind these hazards lies in the chemical reactivity of the molecule. The aromatic ring system, coupled with the electron-withdrawing nature of the trifluoromethyl group and the reactivity of the bromo-substituent, can lead to interactions with biological macromolecules upon exposure. Skin and eye irritation are likely due to the compound's ability to disrupt cell membranes and proteins. If ingested or inhaled, the compound can be absorbed into the bloodstream, potentially leading to systemic toxicity. The respiratory irritation is a common feature of fine organic powders and vapors that can physically obstruct and chemically irritate the mucosal linings of the respiratory tract.

Experimental Workflow: Risk Assessment

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Caption: A stepwise workflow for conducting a risk assessment before handling this compound.

Safe Handling and Storage: The Foundation of Laboratory Safety

Adherence to strict handling and storage protocols is non-negotiable when working with potentially hazardous materials.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility chart. Gloves should be inspected for any signs of degradation or perforation before each use and changed frequently.

-

Body Protection: A flame-retardant laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: All handling of this compound as a solid or in solution should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood. The fume hood sash should be kept as low as possible to maximize containment.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound.

-

Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat. Use anti-static tools to minimize the dispersal of fine powders.

-

Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

-

Reactions: All reactions involving this compound should be conducted in a closed system within the fume hood.

-

Post-Handling: After handling, decontaminate all surfaces in the designated area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

-

Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Storage Requirements

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First-Aid and Emergency Procedures: A Rapid and Informed Response

In the event of an exposure, immediate and appropriate action is critical.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, provide artificial respiration. 4. Seek immediate medical attention.[1][2] |

| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing and shoes. 3. Wash the skin with soap and water. 4. Seek medical attention if irritation persists.[1][2] |

| Eye Contact | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1][2] |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. If the person is conscious, give them one or two glasses of water to drink. 4. Seek immediate medical attention.[1][2] |

Spill Management Protocol

A well-defined spill response plan is essential for minimizing the impact of an accidental release.

Caption: A systematic workflow for responding to a spill of this compound.

Disposal Considerations: Environmental Stewardship

All waste containing this compound, including contaminated labware and absorbent materials, must be treated as hazardous waste.

-

Waste Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

-

Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.[1]

-

Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Conclusion: A Culture of Safety

This compound is a valuable tool in the arsenal of the medicinal chemist. However, its potential hazards necessitate a culture of safety built on a foundation of knowledge, preparedness, and strict adherence to established protocols. By understanding the risks and implementing the safe handling practices outlined in this guide, researchers can confidently and responsibly unlock the synthetic potential of this important building block.

References

A Comprehensive Technical Guide to the Spectroscopic Profile of 2-(Trifluoromethyl)-indoles

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a trifluoromethyl (CF₃) group at the 2-position of the indole ring profoundly influences its physicochemical and pharmacological properties. This modification can enhance metabolic stability, increase lipophilicity, and alter receptor binding affinity, making 2-(trifluoromethyl)-indoles a highly attractive class of compounds in drug discovery.[1][2] A thorough understanding of their spectroscopic characteristics is paramount for unambiguous structure elucidation, purity assessment, and the interpretation of structure-activity relationships. This guide provides an in-depth overview of the key spectroscopic data for 2-(trifluoromethyl)-indoles, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in field-proven insights and experimental best practices.

The Structural Landscape: Interpreting the Spectroscopic Signature

The unique electronic properties of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly impact the spectral features of the indole ring. This guide will dissect the characteristic signals observed in various spectroscopic techniques, providing a framework for the confident identification and characterization of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-(trifluoromethyl)-indoles, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular architecture.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectra of 2-(trifluoromethyl)-indoles display characteristic signals for the indole protons. The electron-withdrawing nature of the CF₃ group generally leads to a downfield shift of the proton at the C3 position compared to its non-fluorinated counterpart. The protons on the benzo-fused ring (H4-H7) exhibit complex splitting patterns, often appearing as multiplets, that are influenced by the substitution pattern on the aromatic ring. The N-H proton of the indole ring typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The carbon atom directly attached to the trifluoromethyl group (C2) exhibits a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shift of C2 is significantly influenced by the CF₃ group. The other carbon atoms of the indole ring also show predictable shifts based on the electronic effects of the CF₃ group and other substituents.

¹⁹F NMR Spectroscopy: The Definitive Signature

¹⁹F NMR is an indispensable tool for the characterization of fluorinated compounds.[3] For 2-(trifluoromethyl)-indoles, the ¹⁹F NMR spectrum typically shows a sharp singlet for the CF₃ group, as there are no neighboring fluorine or hydrogen atoms to cause splitting in most cases. The chemical shift of this singlet is highly informative and can be influenced by the electronic environment of the indole ring. Computational studies have shown that density functional theory (DFT) can be used to predict ¹⁹F NMR chemical shifts with good accuracy, aiding in structure confirmation.[4]

Table 1: Representative NMR Data for Substituted 2-(Trifluoromethyl)-indoles

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |

| 2-(Trifluoromethyl)-1H-indole | CDCl₃ | 8.40 (br s, 1H, NH), 7.75 (d, J = 8.7 Hz, 1H, H4), 7.40-7.27 (m, 3H, H5, H6, H7), 6.87 (d, J = 3.1 Hz, 1H, H3) | 146.3 (q, J = 43.3 Hz, C2), 127.5, 124.4, 122.5 (q, J = 40.8 Hz), 121.4 (q, J = 273.1 Hz, CF₃), 120.0 (q, J = 267.5 Hz), 118.9 (q, J = 4.4 Hz), 112.8 (q, J = 2.8 Hz), 110.9, 103.6 (q, J = 2.8 Hz) | -64.62 (s) | [5] |

| 5-Fluoro-2-(trifluoromethyl)-indole | N/A | N/A | N/A | Referenced to TFA at 0.0 ppm | [6] |

| tert-Butyl 2-(trifluoromethyl)-1H-indole-1-carboxylate | CDCl₃ | 8.40 (s, 1H), 8.00 (d, J = 8.6 Hz, 1H), 7.75 (d, J = 8.7 Hz, 1H) | 160.8, 142.2, 137.8 (d, J = 3.4 Hz), 135.1, 128.9 (q, J = 33.5 Hz), 127.3 (q, J = 36.0 Hz), 124.0 (q, J = 272.6 Hz), 123.5 (q, J = 3.3 Hz), 123.4, 122.2 (p, J = 4.5 Hz), 121.6 (q, J = 274.0 Hz) | -55.78 (s) | [5] |

| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | CDCl₃ | 8.43 (d, J = 8.4 Hz, 1H), 8.05 (d, J = 8.4 Hz, 1H), 7.80 (td, J = 8.7, 1.2 Hz, 1H), 7.74 (s, 1H), 7.51 (td, J = 8.7, 1.2 Hz, 1H) | 152.1, 143.7, 141.3 (q, J = 37.2 Hz), 137.7, 131.5, 123.4, 121.3, 120.6 (q, J = 273.1 Hz), 117.3, 114.9, 107.9 (q, J = 2.4 Hz) | -66.78 | [7] |